molecular formula C27H24N4O3S B2906192 5-[(2-phenylethyl)amino]-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941249-59-8

5-[(2-phenylethyl)amino]-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2906192
CAS No.: 941249-59-8
M. Wt: 484.57
InChI Key: DAHXGTNNEGCREN-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 4 with a carbonitrile group, a (2-phenylethyl)amino moiety at position 5, and a phenyl ring at position 2 bearing a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl group. The oxazole-carbonitrile scaffold is structurally similar to bioactive molecules with reported anticancer, antimicrobial, or anti-inflammatory properties .

Properties

IUPAC Name

2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c28-18-25-27(29-16-14-20-6-2-1-3-7-20)34-26(30-25)22-10-12-24(13-11-22)35(32,33)31-17-15-21-8-4-5-9-23(21)19-31/h1-13,29H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHXGTNNEGCREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C4=NC(=C(O4)NCCC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-phenylethyl)amino]-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the sulfonyl group and the tetrahydroisoquinoline moiety. Common reagents used in these reactions include phenylethylamine, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-phenylethyl)amino]-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-[(2-phenylethyl)amino]-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(2-phenylethyl)amino]-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound Likely C29H25N5O3S ~547.6 1,3-Oxazole-4-carbonitrile, tetrahydroisoquinoline sulfonyl, phenylethylamino High steric bulk, sulfonamide linkage
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile C23H18FN3O4 419.4 Fluorobenzylamino, furyl-methoxyphenoxy Enhanced lipophilicity, furan flexibility
5-{2-[(2,4-Difluorophenyl)amino]vinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile C13H10F2N4S2 324.4 Thiazole core, difluorophenylamino vinyl, methylsulfanyl Thiazole’s electron-rich nature
5-Amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile C14H11N5OS2 357.1 Pyrazole-4-carbonitrile, thiadiazolylthio-propanoyl Dual heterocyclic motifs, moderate yield

Key Observations:

Core Heterocycle Differences: The target compound’s 1,3-oxazole core offers rigidity compared to thiazole () or pyrazole () derivatives. Pyrazole derivatives (e.g., ) often display improved metabolic stability due to reduced ring strain compared to oxazoles .

Substituent Effects: The tetrahydroisoquinoline sulfonyl group in the target compound contrasts with the methoxyphenoxy-furyl group in . The former’s sulfonamide linkage may confer stronger hydrogen-bonding interactions, critical for enzyme inhibition, while the latter’s methoxy group enhances lipophilicity . Phenylethylamino vs. fluorobenzylamino (): Fluorine substitution in improves metabolic resistance but reduces steric bulk compared to the phenylethyl chain .

Pharmacological Implications :

  • Compounds with sulfonamide groups (e.g., target compound, ) are frequently associated with kinase inhibition (e.g., VEGF inhibitors) or antibacterial activity. ’s thiophene sulfonamide derivative (5-Chloro-N-(phenylmethyl)-2-thiophenesulfonamide) highlights the role of sulfonamides in targeting bacterial dihydropteroate synthase .
  • The thiadiazolylthio group in ’s pyrazole derivative contributes to moderate yield (55.5%) and a melting point of 186.6°C, suggesting thermal stability that could be advantageous in formulation .

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